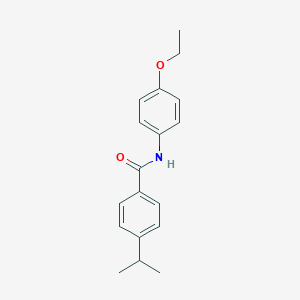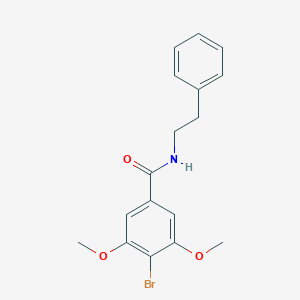
N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide, also known as EPPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EPPB belongs to the class of benzamides, which are known for their diverse biological activities.
Applications De Recherche Scientifique
N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide is in cancer research. Studies have shown that N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide inhibits the growth of cancer cells and induces apoptosis in cancer cells. N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Mécanisme D'action
The mechanism of action of N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide involves the inhibition of the activity of the enzyme N-myristoyltransferase (NMT). NMT is an important enzyme that is involved in the post-translational modification of proteins. Inhibition of NMT activity by N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide leads to the inhibition of the growth of cancer cells and induction of apoptosis.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide has been found to have several biochemical and physiological effects. Studies have shown that N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide inhibits the growth of cancer cells by inducing G2/M cell cycle arrest and apoptosis. N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide has also been found to inhibit the migration and invasion of cancer cells. Additionally, N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide has been found to have anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide in lab experiments is its specificity towards NMT. N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide has been found to selectively inhibit the activity of NMT without affecting the activity of other enzymes. This makes N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide a useful tool for studying the role of NMT in various biological processes. However, one of the limitations of using N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide in lab experiments is its low solubility in water. This can make it difficult to use N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide in certain experiments.
Orientations Futures
There are several future directions that can be explored in the study of N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide. One of the major directions is the development of N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide derivatives that have improved solubility and potency. Additionally, the role of NMT in various biological processes can be further explored using N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide. N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide can also be studied for its potential use in combination with other drugs for the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide involves the reaction of 4-ethoxyaniline with 4-isobutyrylbenzoic acid in the presence of a catalyst such as trifluoroacetic acid. The resulting product is then purified using column chromatography. The yield of N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide obtained through this method is around 70%.
Propriétés
Nom du produit |
N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide |
|---|---|
Formule moléculaire |
C18H21NO2 |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
N-(4-ethoxyphenyl)-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C18H21NO2/c1-4-21-17-11-9-16(10-12-17)19-18(20)15-7-5-14(6-8-15)13(2)3/h5-13H,4H2,1-3H3,(H,19,20) |
Clé InChI |
DPDCWXMLYANZFL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)C |
SMILES canonique |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B253178.png)


![3-methyl-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253193.png)


![N-[2-(2-thienyl)ethyl]-1-naphthamide](/img/structure/B253199.png)



![4-bromo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253212.png)

![3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253214.png)
![Methyl 4-[(3,3-dimethylbutanoyl)amino]benzoate](/img/structure/B253216.png)